2-chloro-N-(4-methylbenzyl)benzamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-chloro-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-6-8-12(9-7-11)10-17-15(18)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
BYBZXFISSBXVHS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Benzamide Derivatives
Established Synthetic Pathways for N-Substituted Benzamides
The synthesis of N-substituted benzamides is a cornerstone of modern organic chemistry, owing to the prevalence of the benzamide (B126) moiety in pharmaceuticals and functional materials. nih.gov A variety of reliable methods have been established for the formation of the crucial amide bond.
The most direct and widely employed method for the synthesis of 2-chloro-N-(4-methylbenzyl)benzamide involves the acylation of an amine with an acyl chloride. This reaction entails the nucleophilic attack of 4-methylbenzylamine (B130917) on 2-chlorobenzoyl chloride. The reaction is typically performed in a suitable solvent, such as methylene (B1212753) chloride, often in the presence of an aqueous base like sodium hydroxide (B78521) or an organic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. researchgate.netprepchem.com
A general procedure involves dissolving the amine (isopropyl amine or ethylene (B1197577) diamine) in an ethanolic sodium hydroxide solution, followed by the addition of 2-chlorobenzoyl chloride to yield the corresponding benzamide product. researchgate.net Another common approach is to add a solution of the acyl chloride in a solvent like methylene chloride to a cooled, stirred mixture of the amine in the same solvent and an aqueous base. prepchem.com After the reaction is complete, the product can be isolated by filtration and further purified if necessary. prepchem.com
A diverse array of synthetic strategies has been developed to access N-aryl and N-alkyl benzamide analogues. These methods offer alternative routes that can accommodate a wide range of functional groups and starting materials. Traditional methods often involve coupling a carboxylic acid with an amine, which requires pre-activation of the carboxylic acid. researchgate.net More contemporary methods leverage catalysis to achieve higher efficiency and broader substrate scope.
One such method is the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids, which provides a direct route to N-allylbenzamide derivatives. acs.org Another approach involves the iron-mediated synthesis of N-aryl amides from readily available nitroarenes and acyl chlorides in water. nih.gov Furthermore, N-substituted benzamides can be synthesized from the decomposition of N-aryl-N'-benzoylthioureas using an iodine-alumina catalyst under solvent-free microwave irradiation. researchgate.net Hypervalent iodine reagents can also mediate the transformation of amidines into N-arylamides. mdpi.com The oxidative amidation of benzylamines and benzyl (B1604629) cyanides using an iodine-tert-butyl hydroperoxide (I2–TBHP) system represents another viable pathway. researchgate.net
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Reference |
|---|---|---|---|---|
| Acyl Chloride and Amine Coupling | Acyl chloride, Amine | Base (e.g., NaOH, Et3N) | Good to Excellent | researchgate.netprepchem.com |
| Carboxylic Acid and Amine Coupling | Carboxylic acid, Amine | Coupling agent (e.g., NHS-TFA) | Good to Excellent | mdpi.com |
| Fe-mediated Amidation | Nitroarene, Acyl chloride | Fe dust | Medium to Excellent | nih.gov |
| Decomposition of Benzoylthioureas | N-aryl-N'-benzoylthiourea | Iodine-alumina, Microwave | Good to Excellent | researchgate.net |
| Amidine Rearrangement | N-substituted amidine | PhINTs (hypervalent iodine) | High | mdpi.com |
| Pd-catalyzed Hydroarylation | N-propargyl benzamide, Boronic acid | Palladium catalyst | Moderate to High | acs.org |
Functionalization and Derivatization Strategies for Benzamide Scaffolds
Late-stage functionalization of the benzamide core is a powerful strategy for rapidly generating analogues and exploring structure-activity relationships. rsc.org Modifications can be targeted to the aromatic rings, the amide nitrogen, or the N-substituent.
Controlling the position of new substituents on the aromatic rings of the benzamide scaffold is crucial for tuning its properties. Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for achieving high regioselectivity. researchgate.netacs.org
Para-Alkylation : A cooperative catalysis system using a bulky NHC-ligated nickel catalyst and a bulky aluminum cocatalyst can achieve the selective alkylation of benzamides at the para-position with alkenes. acs.org
Ortho-Arylation : Palladium-catalyzed ortho C-H arylation at the benzamide moiety can be accomplished using aryl iodides at elevated temperatures. acs.org
Meta/Para-Borylation : Iridium-catalyzed C-H borylation of benzamides, using N,N-chelating bipyridine ligands, typically results in meta and para selectivity. researchgate.net These borylated intermediates are versatile building blocks for further functionalization. diva-portal.org
Electrophilic Bromination : For activated aromatic rings, regioselective monobromination can be achieved using reagents like tribromoisocyanuric acid (TBCA), which generates Br+ in situ. researchgate.net The reaction proceeds smoothly at room temperature in solvents like methanol (B129727) or water for electron-rich arenes. researchgate.net
| Position | Reaction Type | Key Catalyst/Reagent | Reference |
|---|---|---|---|
| Ortho | C-H Arylation | Palladium (Pd) | acs.org |
| Para | C-H Alkylation | Nickel (Ni) / Aluminum (Al) | acs.org |
| Meta/Para | C-H Borylation | Iridium (Ir) | researchgate.net |
| Varies (electron-rich) | Bromination | Tribromoisocyanuric acid (TBCA) | researchgate.net |
While modifications of the aromatic ring are well-established, transformations involving the N-alkyl substituents have historically been more limited. rsc.org Recent advances, particularly in photocatalysis, have opened new avenues for functionalizing these positions.
Amide Nitrogen Modifications : For tertiary benzamides, photocatalysis in aqueous micellar solutions can achieve N-dealkylation. rsc.org It is also possible to perform intermolecular C-H arylation and alkylation at the α-position to the amide nitrogen using a dual photoredox/nickel catalytic system. rsc.org This allows for the attachment of substituents derived from aryl and alkyl bromides. rsc.org
Benzyl Moiety Modifications : The benzylic C-H bonds on the N-substituent are reactive sites for functionalization. A visible-light-induced benzylic C-H amination, catalyzed by Eosin Y, has been developed. rsc.org This method relies on a hydrogen atom transfer (HAT) from the benzylic position, followed by oxidation and cyclization. rsc.org Additionally, Lewis acids such as ZnBr2 or FeCl3 can catalyze the oxidation of benzylamines to the corresponding amides using TBHP as the oxidant, highlighting the reactivity of the benzylic position. researchgate.net
Advanced Synthetic Techniques and Reaction Optimizations for Chlorobenzamide Systems
To improve the efficiency, sustainability, and scope of benzamide synthesis, advanced techniques and optimization strategies are continuously being developed. These approaches aim to reduce reaction times, minimize waste, and enable the synthesis of complex molecules. researchgate.netsigmaaldrich.com
Photocatalysis : Visible-light photocatalysis provides a platform for selective transformations under mild conditions. rsc.org For instance, dual catalytic systems comprising a palladium component and a photoredox component can mediate the conversion of secondary benzamides into phenanthridinone derivatives. rsc.org
Microwave-Assisted Synthesis : The use of microwave irradiation can significantly shorten reaction times and improve yields. researchgate.net A sustainable procedure for synthesizing N-heteroaryl amides via oxidative amidation of aldehydes has been reported under microwave-promoted conditions. researchgate.net Similarly, the synthesis of N-substituted benzamides from benzoylthioureas proceeds rapidly under microwave irradiation. researchgate.net
Advanced Catalytic Systems : The development of novel transition metal catalysts continues to push the boundaries of C-H functionalization and cross-coupling reactions, enabling previously challenging transformations with high selectivity. researchgate.netacs.org
Reaction Optimization : Optimizing reaction conditions—such as catalyst, solvent, temperature, and time—is critical for maximizing outcomes like yield and purity. sigmaaldrich.com Modern approaches leverage high-throughput experimentation and computational tools. Bayesian optimization (BO), guided by machine learning models like graph neural networks (GNN), has been shown to efficiently determine high-yield reaction conditions, outperforming traditional methods and even human experts. nih.gov This data-driven approach accelerates the discovery of optimal synthetic protocols. nih.gov
Spectroscopic and Structural Elucidation Paradigms for Benzamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic and aliphatic protons of 2-chloro-N-(4-methylbenzyl)benzamide, are not available in the surveyed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Detailed ¹³C NMR spectral data, which would identify the chemical shifts of the carbonyl, aromatic, benzylic, and methyl carbons, have not been published.
Vibrational Spectroscopy for Molecular Characterization
Fourier Transform Infrared (FTIR) Spectroscopy
No experimental FTIR spectra or tables of characteristic vibrational frequencies (e.g., N-H stretch, C=O stretch, C-Cl stretch) for this compound have been found.
Raman Spectroscopy Applications
Information regarding the Raman spectroscopic analysis of this compound is not present in the available scientific databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Data on the UV-Vis absorption maxima (λmax), which would describe the electronic transitions within the molecule's chromophores, are currently unavailable.
Further empirical research is required to determine the spectroscopic and structural characteristics of this compound.
X-ray Crystallography for Solid-State Structural Determination of Benzamide (B126) Analogues
X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement of a crystalline solid. For benzamide analogues, this method provides invaluable insights into molecular conformation, including bond lengths, bond angles, and torsional angles, as well as intermolecular interactions that dictate the crystal packing. The solid-state structure of these compounds is crucial for understanding their physical properties and structure-activity relationships.
The analysis of benzamide analogues reveals common structural motifs and variations influenced by substituent patterns. For instance, in many N-aryl benzamides, the central amide group (–CONH–) is not coplanar with the attached aromatic rings. The degree of twist is influenced by the nature and position of substituents, which can introduce steric hindrance or engage in intramolecular hydrogen bonding.
In the crystal structure of several related chloro-substituted benzamides, intermolecular N—H···O hydrogen bonds are a recurring feature, often linking molecules into infinite chains or more complex three-dimensional networks. researchgate.netnih.govnih.gov For example, in 2-chloro-N-(2-methylphenyl)benzamide, molecules are linked by these hydrogen bonds into infinite chains along the a-axis. researchgate.net Similarly, the crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide features molecules linked by weak C—H···O hydrogen bonds into chains along the acs.org direction. nih.gov
Detailed crystallographic data for several benzamide analogues are presented below, illustrating the typical parameters obtained from single-crystal X-ray diffraction studies. Although specific data for this compound is not available in the referenced literature, the data for these analogues provide a clear paradigm for its structural elucidation.
Table 1: Crystallographic Data for Selected Benzamide Analogues
| Parameter | 2-chloro-N-(2-methylphenyl)benzamide researchgate.net | 2-chloro-N-(4-methoxyphenyl)benzamide nih.gov | 3-chloro-N-(2-nitrophenyl)benzamide nih.goviucr.org |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₂ClNO | C₁₄H₁₂ClNO₂ | C₁₃H₉ClN₂O₃ |
| Molecular Weight | 245.70 | 261.70 | 276.67 |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | Pna2₁ | P2₁/c | P2₁/c |
| a (Å) | 9.746 (3) | 13.1819 (10) | 12.6300 (9) |
| b (Å) | 6.077 (3) | 5.0823 (4) | 14.1462 (12) |
| c (Å) | 20.797 (7) | 18.4477 (14) | 6.7797 (6) |
| **β (°) ** | 90 | 99.563 (3) | 105.475 (7) |
| **Volume (ų) ** | 1231.8 (8) | 1218.72 (16) | 1167.39 (17) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 295 | 90 | 123 |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
Interactive Data Table
Elemental Analysis and High-Resolution Mass Spectrometry for Compositional Verification
The definitive confirmation of the molecular formula of a newly synthesized compound like this compound is achieved through a combination of elemental analysis and high-resolution mass spectrometry (HRMS). These techniques provide complementary information to verify the empirical and molecular formulas, respectively.
Elemental Analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. For a pure sample of this compound (C₁₅H₁₄ClNO), the theoretically calculated elemental composition serves as a benchmark. Experimental values obtained from combustion analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to be considered a successful verification of the empirical formula.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 69.37 |
| Hydrogen | H | 1.008 | 5.43 |
| Chlorine | Cl | 35.453 | 13.65 |
| Nitrogen | N | 14.007 | 5.39 |
| Oxygen | O | 15.999 | 6.16 |
Interactive Data Table
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with the same nominal mass but different elemental compositions. nih.gov This is achieved by measuring the exact mass to several decimal places, which is unique for a specific molecular formula. For this compound, HRMS would be used to detect the protonated molecular ion, [M+H]⁺. The experimentally measured exact mass must match the calculated theoretical mass for the ion C₁₅H₁₅ClNO⁺ to confirm the molecular formula. miamioh.edu
Table 3: Expected High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClNO |
| Nominal Mass | 259 |
| Monoisotopic Mass | 259.0764 |
| Ion Formula (M+H)⁺ | C₁₅H₁₅ClNO⁺ |
| Calculated Exact Mass of (M+H)⁺ | 260.0837 |
Interactive Data Table
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that corroborates the proposed structure. For benzamides, characteristic fragmentation includes cleavage of the amide bond. A common fragmentation pathway involves the loss of the benzylamine (B48309) portion to form a stable benzoyl cation. researchgate.net In the case of this compound, this would correspond to the formation of the 2-chlorobenzoyl cation (m/z 139/141, showing the characteristic isotopic pattern for chlorine) and the 4-methylbenzyl cation (m/z 105). The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS) experiments, is crucial for the structural elucidation of novel compounds and their metabolites. nih.gov
Computational and Theoretical Investigations in Benzamide Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. In the context of 2-chloro-N-(4-methylbenzyl)benzamide, molecular docking studies are instrumental in identifying potential biological targets and elucidating the key interactions that govern its binding.
Docking simulations for benzamide (B126) derivatives have revealed that their interactions with protein active sites are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. researchgate.net For this compound, the amide moiety is a key contributor to hydrogen bonding, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group as a hydrogen bond donor. The aromatic rings, including the chlorobenzoyl and methylbenzyl groups, are crucial for establishing hydrophobic and π-π stacking interactions with nonpolar residues in the binding pocket. The chlorine substituent can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
A representative molecular docking study of a benzamide derivative with a target protein, such as a kinase or an enzyme, would typically yield a docking score and a visual representation of the binding mode. The docking score provides a quantitative estimate of the binding affinity, with more negative values indicating stronger binding. For instance, docking studies of similar benzamide compounds have reported binding energies in the range of -8.0 to -9.7 kcal/mol. researchgate.net
Table 1: Representative Molecular Docking Results for a Benzamide Derivative
| Parameter | Value |
|---|---|
| Target Protein | Tyrosine Kinase (example) |
| Docking Score (kcal/mol) | -8.5 |
| Interacting Residues | Leu25, Val33, Ala45, Phe80, Asp82 |
| Types of Interactions | Hydrogen bond with Asp82, Hydrophobic interactions with Leu25, Val33, Ala45, π-π stacking with Phe80 |
These studies are fundamental in predicting the biological activity of this compound and guiding the synthesis of more potent analogs. mdpi.comnih.gov
Molecular Dynamics Simulations of Benzamide-Biomolecular Complexes
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide valuable information on the stability of the binding mode, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.
For a complex of this compound with a target protein, an MD simulation would typically be run for several nanoseconds. The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD trajectory suggests that the ligand remains securely bound in the active site throughout the simulation. researchgate.netnih.gov
Furthermore, analysis of the simulation can reveal the persistence of key interactions identified in the docking study. For example, the occupancy of hydrogen bonds and the distances of hydrophobic contacts can be calculated to determine their strength and stability over time. Such analyses have been crucial in validating the binding modes of various benzamide derivatives. researchgate.netnih.gov
Table 2: Key Parameters from a Representative Molecular Dynamics Simulation
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Simulation Time | Total duration of the simulation | 100 ns |
| RMSD of Protein | Root-mean-square deviation of the protein backbone | Stable fluctuation around 0.2 nm |
| RMSD of Ligand | Root-mean-square deviation of the ligand heavy atoms | Stable fluctuation below 0.3 nm within the binding site |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained | > 80% for key interactions |
These simulations provide a more realistic representation of the ligand-receptor interaction, enhancing the confidence in the predicted binding mode.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations offer a deeper understanding of the electronic properties of this compound, which are intrinsically linked to its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. wikipedia.org
For this compound, the HOMO is likely to be localized on the electron-rich 4-methylbenzyl ring, while the LUMO may be distributed over the electron-withdrawing 2-chlorobenzoyl moiety. A smaller HOMO-LUMO gap would suggest higher reactivity. These calculations are crucial for understanding the molecule's potential to participate in charge-transfer interactions, which are often important in biological systems. nih.gov
Table 3: Representative FMO Analysis Data
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. researchgate.netresearchgate.net
In the MEP map of this compound, the region around the carbonyl oxygen would exhibit a negative potential (typically colored red), indicating a high electron density and its role as a hydrogen bond acceptor. Conversely, the region around the amide hydrogen would show a positive potential (blue), highlighting its character as a hydrogen bond donor. The aromatic rings will present areas of neutral or slightly negative potential, while the chlorine atom can introduce a region of positive potential on its pole (a sigma-hole), which can be involved in halogen bonding. youtube.com
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. uni-muenchen.de This analysis can offer insights into the distribution of electrons and the polarity of different bonds. niscpr.res.in For this compound, the Mulliken charges would likely show that the oxygen and nitrogen atoms of the amide group carry significant negative charges, while the carbonyl carbon and the amide hydrogen are positively charged. The chlorine atom would also carry a partial negative charge. These charge distributions are consistent with the expected reactivity and interaction patterns of the molecule. However, it is important to note that Mulliken charges can be sensitive to the basis set used in the calculation. uni-muenchen.de
In Silico ADMET Prediction Methodologies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of a compound. jonuns.comrsc.org Various computational models are used to predict these properties for this compound.
Predictions for benzamide derivatives often indicate good oral bioavailability, as they generally comply with Lipinski's rule of five and Veber's rule, which are guidelines for drug-likeness. researchgate.netnih.gov These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Table 4: Representative Predicted ADMET Properties
| Property | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption | High | Good absorption from the gut |
| Caco-2 Permeability | Moderate to High | Ability to cross intestinal cell membranes |
| Blood-Brain Barrier (BBB) Penetration | Predicted to be low/non-penetrant | May have limited central nervous system effects |
| CYP450 Inhibition | Potential inhibitor of specific isoforms (e.g., CYP2D6) | Potential for drug-drug interactions |
| Hepatotoxicity | Predicted to be low | Low risk of liver damage |
| Ames Mutagenicity | Predicted to be non-mutagenic | Low risk of causing genetic mutations |
These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound, helping to prioritize compounds for further experimental testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comlongdom.org By identifying the physicochemical properties or structural features that influence a molecule's potency, QSAR models serve as powerful predictive tools in drug discovery, guiding the design of new, more effective therapeutic agents. jocpr.comarchivepp.com
In the context of benzamide derivatives, QSAR studies have been instrumental in elucidating the key structural requirements for various biological activities. For instance, research on benzylidene hydrazine (B178648) benzamide derivatives as potential anticancer agents against human lung cancer cell lines has utilized QSAR to develop predictive models. One such study yielded a statistically significant QSAR equation with a high correlation coefficient (r = 0.921), indicating a strong relationship between the selected descriptors and the anticancer activity. unair.ac.idjppres.com The descriptors in the final model often include parameters related to lipophilicity (Log S), molecular shape (rerank), and molar refractivity (MR), suggesting that these properties are crucial for the observed biological effect. unair.ac.idjppres.com
Similarly, QSAR investigations have been applied to benzamide derivatives targeting other diseases. In the development of antidiabetic agents, 3D-QSAR models have been built for benzamide derivatives acting as glucokinase activators. nih.gov These models help in identifying the essential structural features required for potent activity. nih.gov Furthermore, QSAR studies on amide derivatives as xanthine (B1682287) oxidase inhibitors have employed machine learning techniques to create robust predictive models, demonstrating the versatility of this approach. nih.gov The development of these models involves rigorous statistical validation, including cross-validation, to ensure their reliability and predictive power. jocpr.com
A typical QSAR study on a series of benzamide derivatives might involve the calculation of various molecular descriptors and their correlation with experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50). The resulting model can then be used to predict the activity of new, unsynthesized benzamide analogs, including compounds like this compound.
Table 1: Example of a QSAR Model for Benzylidene Hydrazine Benzamide Derivatives
| Statistical Parameter | Value | Significance |
| n (Number of Compounds) | 11 | The model was built using a dataset of 11 compounds. |
| Sig (Significance) | 0.003 | Indicates a statistically significant model. |
| r (Correlation Coefficient) | 0.921 | Shows a strong correlation between predicted and observed activity. |
| R² (Coefficient of Determination) | 0.849 | 84.9% of the variance in biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.61 | Indicates good predictive ability of the model. |
| F (F-statistic) | 13.096 | Further confirms the statistical significance of the model. |
This table is based on data from a QSAR study on benzylidene hydrazine benzamides with anticancer activity. unair.ac.idjppres.com
Structure-Based Drug Design Initiatives for Benzamide Derivatives
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, such as an enzyme or receptor, to design ligands that can bind to it with high affinity and selectivity. tandfonline.com This approach has been widely and successfully applied to the development of novel benzamide derivatives.
A prominent area of research for benzamide derivatives is in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. nih.govnih.gov Molecular docking studies, a key component of SBDD, have been employed to understand the binding interactions of benzamide-based HDAC inhibitors. These studies have revealed that the benzamide moiety can act as a zinc-binding group, chelating the zinc ion in the active site of the HDAC enzyme. nih.gov The design of these inhibitors often involves a three-part pharmacophore model: a zinc-binding group, a linker region, and a cap group that interacts with the surface of the protein. tandfonline.com For instance, molecular docking of a series of benzamide derivatives into the active site of HDACs has shown that interactions with specific amino acid residues like ASP104, HIS33, PRO34, and PHE155 can be crucial for inhibitory activity. nih.gov
Another application of SBDD in benzamide research is the design of topoisomerase inhibitors. dergipark.org.trucsd.edu Molecular docking studies have been conducted to investigate the interactions of benzamide derivatives with human topoisomerase I and IIα enzymes. dergipark.org.trucsd.edu By analyzing the binding modes and energies, researchers can identify promising candidates for further development as anticancer agents. dergipark.org.trucsd.edu The results of these docking studies can guide the synthesis of new derivatives with improved affinity for the target enzyme. dergipark.org.trucsd.edu
For a compound like this compound, SBDD principles could be applied to predict its potential as an inhibitor for a specific target. By docking this molecule into the active site of a relevant enzyme, researchers could visualize potential binding modes and identify key interactions. This information would be invaluable for guiding further optimization of the compound's structure to enhance its biological activity.
Table 2: Key Amino Acid Interactions for Benzamide-Based HDAC Inhibitors
| Amino Acid Residue | Type of Interaction | Significance for Binding |
| ASP104 | Hydrogen Bonding | Important for anchoring the inhibitor in the active site. |
| HIS33 | Hydrophobic Interaction | Contributes to the overall binding affinity. |
| PRO34 | van der Waals Interaction | Shapes the binding pocket and influences inhibitor conformation. |
| PHE155 | Pi-Pi Stacking | Provides additional stabilization of the inhibitor-enzyme complex. |
This table is based on findings from molecular docking studies of benzamide derivatives as HDAC inhibitors. nih.gov
Pharmacological and Biological Research Applications of Benzamide Derivatives
Comprehensive Assessment of Biological Activities of Substituted Benzamides
No data available for 2-chloro-N-(4-methylbenzyl)benzamide.
Antineoplastic and Antiproliferative Investigations
No data available for this compound.
No data available for this compound.
No data available for this compound.
Antimicrobial and Antifungal Efficacy Studies
No data available for this compound.
Antidiabetic Potentials through Enzyme Inhibition
No data available for this compound.
No data available for this compound.
Alpha-Amylase Inhibition Studies
Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex polysaccharides like starch into simpler sugars. emich.edu Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it can help to control post-prandial hyperglycemia. Benzamide (B126) and its related derivatives have emerged as a class of compounds with significant potential for α-amylase inhibition. nih.gov
Research into various substituted benzamide derivatives has demonstrated their efficacy as α-amylase inhibitors. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov Within this series, compounds featuring specific substitutions on the N-phenyl ring, such as electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups, showed enhanced inhibitory activity against both α-glucosidase and α-amylase. nih.gov
Similarly, studies on other heterocyclic structures incorporating the benzamide moiety, such as benzimidazole (B57391) derivatives, have also yielded potent α-amylase inhibitors. nih.govscilit.comnih.gov In some cases, these synthetic derivatives have shown inhibitory activity (measured by IC₅₀ values) superior to that of acarbose, a standard antidiabetic drug. nih.gov Molecular docking and simulation studies have been employed to understand the interaction between these inhibitors and the enzyme's active site, revealing that hydrogen bonding, electrostatic forces, and hydrophobic interactions are key to their inhibitory mechanism. nih.govnih.gov These findings underscore the potential of designing novel benzamide-based compounds as effective α-amylase inhibitors for the management of diabetes. researchgate.net
Table 1: Examples of Benzamide and Related Derivatives with α-Amylase Inhibitory Activity
| Compound Class | Key Findings | Reference |
|---|---|---|
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Substituents on the N-phenyl ring significantly influenced inhibitory activity against α-amylase. | nih.gov |
| Benzimidazole Derivatives | Several synthesized derivatives showed more potent α-amylase inhibition than the standard drug, acarbose. | nih.gov |
Anti-inflammatory Response Modulation
Benzamide derivatives have been recognized for their significant anti-inflammatory properties. researchgate.netnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. nih.gov Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) function by non-selectively inhibiting cyclooxygenase (COX) enzymes, which can lead to gastrointestinal side effects. nih.gov This has driven research into new anti-inflammatory agents with different mechanisms of action.
Studies have shown that certain N-substituted benzamides can modulate the inflammatory response by inhibiting the production of key pro-inflammatory cytokines. nih.gov For instance, derivatives such as metoclopramide (B1676508) and 3-chloroprocainamide have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. nih.gov The mechanism underlying this effect is believed to involve the inhibition of the transcription factor NF-κB, a central regulator of both inflammatory and apoptotic processes. nih.gov By inhibiting NF-κB, these benzamides can suppress the expression of genes like TNF-α, thereby exerting their anti-inflammatory and potential antitumor effects. nih.gov
The structural features of benzamide derivatives play a crucial role in their anti-inflammatory activity. Salicylanilides, which are N-phenyl derivatives of 2-hydroxybenzamide, have also been investigated for their ability to inhibit protein denaturation, a hallmark of inflammation. nih.gov The diverse biological activities reported for benzamides, including anti-inflammatory effects, highlight them as a valuable pharmacophore in drug discovery. researchgate.netnanobioletters.com
Anticonvulsant Efficacy and Neuropharmacological Targets
The benzamide pharmacophore is a key feature in several compounds investigated for anticonvulsant activity, which is crucial for the treatment of epilepsy. researchgate.netnih.gov Epilepsy is a chronic neurological disorder characterized by recurrent seizures. mdpi.com Research has focused on developing broad-spectrum anticonvulsants that are effective against various seizure types with improved safety profiles. nih.govdrugbank.com
A notable example is the development of 4-aminobenzamide (B1265587) derivatives. One such compound, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), was found to be a potent anticonvulsant in preclinical models. nih.gov It showed significant activity against maximal electroshock-induced seizures (MES) in both mice and rats. nih.gov This compound is an analogue of ameltolide, another 4-aminobenzamide derivative, and molecular modeling suggests it maintains a similar low-energy conformation, which may explain its potent activity. nih.gov The efficacy of these compounds often involves interaction with neuropharmacological targets like voltage-gated sodium channels. nih.gov
The search for novel anticonvulsants has explored a wide range of chemical structures. nih.gov Synthetic macamides, which share structural similarities with the endocannabinoid anandamide, have also been studied for their anticonvulsant effects, with some theories pointing to the inhibition of the fatty acid amide hydrolase (FAAH) enzyme as a potential mechanism. mdpi.com The protective index (PI), which is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀), is a critical parameter in evaluating the potential of new anticonvulsant candidates. Compounds like 4-AEPB have shown very high PI values, indicating a favorable safety window. nih.gov
Table 2: Anticonvulsant Activity of a Benzamide Derivative
| Compound | Animal Model | Test | ED₅₀ (μmol/kg) | TD₅₀ (μmol/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|---|---|
| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Mouse (i.p.) | MES | 28.6 | 96.3 | 3.36 | nih.gov |
Immunomodulatory Properties, including PD-L1 Inhibition
The field of cancer immunotherapy has seen significant advances with the development of immune checkpoint inhibitors, particularly those targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway. nih.gov Monoclonal antibodies that block this interaction have shown remarkable clinical success, but small-molecule inhibitors are being actively pursued due to potential advantages like oral administration and lower costs. nih.govnih.gov
Recent research has identified the benzamide scaffold as a promising starting point for the design of small-molecule PD-L1 inhibitors. nih.gov Scientists have designed and synthesized series of novel benzamide derivatives and evaluated their ability to disrupt the PD-1/PD-L1 interaction. nih.gov One of the most potent compounds identified, designated D2, exhibited an IC₅₀ value of 16.17 nM, which was superior to the reference inhibitor BMS-202. nih.gov Docking studies proposed that this compound binds effectively to a hydrophobic cavity on the PD-L1 dimer. nih.gov
Similarly, a virtual screening approach led to the identification of benzimidazole-containing compounds as another class of PD-L1 inhibitors. nih.gov Further optimization of a hit compound from this screening resulted in a derivative with submicromolar inhibitory activity and, importantly, good water solubility, a common challenge for small-molecule PD-L1 inhibitors. nih.gov These findings highlight the potential of both benzamide and bioisosteric benzimidazole structures as valuable chemotypes for developing new immunomodulatory agents that can reactivate the body's antitumor immune response. nih.govnih.gov
Other Reported Biological Activities (e.g., Herbicidal, Insecticidal)
Beyond pharmaceutical applications, benzamide derivatives have demonstrated significant potential in agriculture as pesticides. nanobioletters.comnih.gov The increasing issue of insect resistance to existing pesticides necessitates the development of new active compounds. sciforum.netmdpi.com Carboxamides, including benzamides, have been a fruitful area of research, leading to commercially successful insecticides. sciforum.netmdpi.com
In the search for new pesticidal agents, series of novel benzamides substituted with other heterocyclic rings, such as 1,2,4-oxadiazole (B8745197), have been designed and synthesized. nih.gov Bioassays of these compounds revealed promising biological activities. For instance, some of these benzamide derivatives showed excellent larvicidal activity against mosquito larvae, with 100% activity at a concentration of 10 mg/L. nih.gov One compound, in particular, was still 40% active even at a concentration of 1 mg/L. nih.gov
Furthermore, these compounds were also tested for fungicidal activity against a panel of eight different fungi. nih.gov Many of the target compounds displayed good fungicidal effects, with one derivative showing superior inhibitory activity against Botrytis cinereal compared to the commercial fungicide fluxapyroxad. nih.gov These studies demonstrate the versatility of the benzamide scaffold, indicating that with appropriate structural modifications, it can be tailored to produce compounds with potent herbicidal, insecticidal, and fungicidal properties. nanobioletters.comnih.gov
Mechanism of Action Elucidation for this compound and its Analogues
Understanding the mechanism of action at a molecular level is critical for the rational design and development of drug candidates. For this compound and its analogues, the mechanism is intrinsically linked to the specific biological activity being investigated. Research on various benzamide derivatives has helped to identify and validate several molecular targets responsible for their diverse pharmacological effects.
Identification and Validation of Molecular Targets
The molecular targets for benzamide derivatives are as varied as their reported biological activities. The specific substitutions on the benzamide core dictate the compound's affinity for different biological macromolecules.
Enzyme Inhibition: In the context of antidiabetic activity, α-amylase and α-glucosidase are validated molecular targets for certain benzamide derivatives. nih.gov Molecular docking studies have elucidated the binding modes of these compounds within the active sites of these enzymes, confirming them as the targets for their glucose-lowering effects. nih.govnih.gov For other applications, kinase inhibition has also been identified as a mechanism for some benzamide derivatives.
Modulation of Inflammatory Pathways: For anti-inflammatory benzamides, the molecular mechanism can involve the inhibition of the NF-κB transcription factor. nih.gov By preventing the action of NF-κB, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α, thereby modulating the inflammatory response. nih.gov
Ion Channel Interaction: The anticonvulsant properties of many benzamide analogues are attributed to their interaction with voltage-gated ion channels, particularly sodium channels. nih.govnih.gov By modulating the function of these channels, the compounds can stabilize neuronal membranes and reduce excessive electrical firing that leads to seizures.
Immune Checkpoint Blockade: In the realm of immunotherapy, PD-L1 is a validated molecular target for newly developed benzamide and benzimidazole derivatives. nih.govnih.gov These small molecules are designed to bind to PD-L1, preventing its interaction with the PD-1 receptor on T-cells and thus blocking a key immune-suppressive signal. nih.gov
Pesticidal Targets: For insecticidal benzamides, the molecular targets are often specific proteins within the insect nervous or muscular systems that are distinct from those in mammals, providing a degree of selective toxicity. sciforum.netmdpi.com
The crystal structure of a close analogue, 2-chloro-N-(4-methylphenyl)benzamide, reveals specific conformational features, such as the relative orientation of the two aromatic rings and the central amide group, which are critical for its interaction with molecular targets. nih.gov The identification of these diverse targets confirms the benzamide scaffold as a "privileged structure" in medicinal chemistry, capable of being adapted to interact with a wide range of biological systems. researchgate.net
Detailed Enzyme Kinetic Analyses and Inhibition Mechanisms
A thorough review of scientific databases and literature reveals a lack of specific studies on the enzyme kinetics or inhibition mechanisms of this compound. While research into the enzyme inhibitory potential of benzamide derivatives is an active field, with studies reporting on compounds like 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors nih.gov, no such data currently exists for this compound itself. Consequently, parameters such as IC₅₀ values, kinetic constants (Kᵢ, kᵢₙₐcₜ), and the specific mode of enzyme inhibition for this compound remain uncharacterized in the public domain.
Receptor Binding Assays and Modulatory Effects
There is no available research detailing the receptor binding profile or modulatory effects of this compound. The broader class of benzamides has been investigated for activity at various receptors, including G protein-coupled receptors like GPR52 nih.gov, but specific assays to determine the affinity (Kᵢ, Kₑ) or efficacy (EC₅₀, agonism, antagonism) of this compound at any specific receptor have not been published.
Investigation of Molecular Interactions within Biological Systems
Table 1: Crystallographic Data for the Analog 2-chloro-N-(4-methylphenyl)benzamide
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClNO |
| System | Monoclinic |
| Dihedral Angle (Benzoyl/Aniline (B41778) Rings) | 82.8 (1)° |
| Key Interaction | Intermolecular N—H···O hydrogen bonds |
Data sourced from crystallographic analysis of the analog compound. nih.gov
Cellular Pathway Perturbations and Signaling Cascades
No studies have been published that investigate the effects of this compound on cellular pathways or signaling cascades. Research on how the compound might alter intracellular signaling, such as cAMP levels or phosphorylation events, is currently absent from the scientific literature. While other novel benzamides have been shown to modulate signaling, for instance through GPR52 agonism that impacts cAMP signaling nih.gov, no such data is available for this compound.
Structure-Activity Relationship (SAR) Investigations of Benzamide Chemical Space
Impact of Substituent Variation on Pharmacological Responses
A formal structure-activity relationship (SAR) analysis that includes this compound is not available. SAR studies on other benzamide series have demonstrated that the nature and position of substituents on the aromatic rings are critical for biological activity. For example, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -NO₂) groups on the N-phenyl ring significantly influenced α-glucosidase and α-amylase inhibitory activity. nih.gov However, without a biological activity profile for this compound, its place within a broader SAR landscape cannot be determined.
Conformational Analysis and its Role in Bioactivity
Direct conformational analysis of this compound and its relationship to bioactivity has not been reported. However, conformational studies of related structures, such as 2-chloro-N-(2-methylphenyl)benzamide and 2-chloro-N-(4-methylphenyl)benzamide, have been performed. nih.govresearchgate.net These X-ray crystallography studies reveal that the conformation of the central amide group and the dihedral angle between the phenyl rings are key structural features. nih.govresearchgate.net In 2-chloro-N-(4-methylphenyl)benzamide, the benzoyl and aniline rings are significantly tilted relative to each other. nih.gov In contrast, for 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are nearly coplanar. researchgate.net This difference highlights how a simple change in substituent position (ortho- vs. para-methyl) can drastically alter the molecule's preferred conformation, which would in turn be expected to impact its interaction with a biological target.
Table 2: Torsion and Dihedral Angles in Related Benzamide Structures
| Compound | Key Torsion/Dihedral Angles | Reference |
|---|---|---|
| 2-chloro-N-(4-methylphenyl)benzamide | Benzoyl and aniline rings tilted by 82.8 (1)°. | nih.gov |
Rational Design of Novel Benzamide Analogues Based on SAR
The rational design of novel benzamide analogues is a cornerstone of modern medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying a lead compound's structure to understand the chemical features essential for its biological activity.
A notable example of this approach is the development of N-benzylbenzamide derivatives as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), targets relevant to metabolic syndrome. acs.org In these studies, researchers synthesized a series of N-benzylbenzamide propionic acids and explored the impact of various substitutions on their activity. The core N-benzylbenzamide scaffold was identified as a suitable merged pharmacophore for both targets. acs.orgresearchgate.net
The SAR exploration focused on several key positions of the molecule:
Substitution on the Benzyl (B1604629) Ring: The position and nature of substituents on the benzyl portion of the molecule were critical. An ortho-substitution on the benzyl ring, such as a chloro or trifluoromethyl group, was found to be important for inhibitory activity on sEH and for enhancing the metabolic stability of the compounds. acs.org
Substitution on the Benzamide Ring: Modifications on the benzamide ring were explored to optimize binding and activity.
The Linker and Acid Moiety: The propionic acid group attached to the scaffold plays a key role in PPARγ activation, fitting into the classical PPAR binding mode. acs.org
In a different study focusing on anti-inflammatory agents, a series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides were synthesized and evaluated. The SAR analysis revealed that chloro-substitution on the benzamide's aromatic ring significantly enhanced anti-inflammatory activity. thieme-connect.com Specifically, the compound 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide demonstrated potent activity, underscoring the positive contribution of the 2-chloro substitution pattern. thieme-connect.com
Similarly, research into antiviral agents led to the synthesis of salicylamide (B354443) derivatives, including 5-Chloro-2-hydroxy-N-(4-methylbenzyl)benzamide . csic.es Although a different isomer, this work contributes to the understanding of how halogen substitutions and the N-(4-methylbenzyl) moiety can be incorporated to achieve potent biological activity. csic.es
Interactive Data Table: SAR of Benzamide Analogues
| Compound/Series | Target/Activity | Key SAR Findings | Reference |
| N-Benzylbenzamide Derivatives | sEH/PPARγ Modulation | Ortho-substitution on the benzyl ring (e.g., chloro) is crucial for sEH inhibition and metabolic stability. | acs.orgresearchgate.net |
| Substituted Coumarinyl Benzamides | Anti-inflammatory | Chloro substitution at the 2- or 4-position of the benzamide ring enhanced anti-inflammatory effects. | thieme-connect.com |
| Salicylamide Derivatives | Antiviral (HAdV) | The N-benzyl moiety is a viable component in designing potent antiviral salicylamides. | csic.es |
Preclinical In Vivo Studies of Benzamide Analogues
Following successful rational design and in vitro testing, promising benzamide analogues are advanced to preclinical in vivo studies. These studies are essential for evaluating the efficacy, pharmacodynamics, and pharmacokinetic profile of a compound in a living organism, providing critical data before any potential human trials.
Animal models are indispensable tools for assessing the therapeutic potential of new chemical entities. They are used to simulate human diseases and evaluate how a drug candidate affects the biological system.
For the N-benzylbenzamide series of dual sEH/PPARγ modulators, in vivo studies were conducted in mice to assess oral bioavailability and plasma concentration over time. acs.org A lead compound from this series, which features a substituted N-benzylbenzamide core, was administered orally to mice, and its plasma levels were monitored. acs.orgresearchgate.net The study successfully demonstrated that the compound has good ADME (absorption, distribution, metabolism, and excretion) properties, qualifying it as a tool for long-term studies in animal models of metabolic syndrome. acs.orgresearchgate.net Furthermore, after 14 days of administration in the drinking water of mice, the compound's effect on the expression of PPARγ target genes in the liver was measured, confirming its pharmacodynamic activity in vivo. acs.org
In the development of anti-inflammatory benzamides, the carrageenan-induced rat paw edema model is a standard for efficacy evaluation. thieme-connect.com In this acute inflammation model, 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide was tested for its ability to reduce swelling. The compound showed a significant 60.5% edema protection, comparable to the standard drug diclofenac. thieme-connect.com The same compound was also evaluated for analgesic activity using the acetic acid-induced writhing model in mice, where it demonstrated a 55.1% protective effect. thieme-connect.com These studies effectively confirmed the anti-inflammatory and analgesic efficacy of the chloro-substituted benzamide analogue in vivo.
Another area where animal models have been crucial is in the evaluation of antibacterials. In the development of oxadiazole-based antibacterials, selected compounds were evaluated in a mouse model of methicillin-resistant Staphylococcus aureus (MRSA) infection. nih.gov These in vivo efficacy models, such as the peritonitis and neutropenic thigh infection models, are critical for determining if a compound's in vitro potency translates to a therapeutic effect in a complex biological system. nih.govrsc.org
Interactive Data Table: Preclinical In Vivo Studies of Benzamide Analogues
| Compound/Series | Animal Model | Study Type | Key Findings | Reference |
| N-Benzylbenzamide Derivative (14c) | Mouse | Pharmacokinetics / Pharmacodynamics | Good oral bioavailability; demonstrated target gene modulation in the liver after 14 days. | acs.orgresearchgate.net |
| 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVb) | Rat (Carrageenan-induced paw edema) | Efficacy (Anti-inflammatory) | 60.5% edema protection. | thieme-connect.com |
| 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide (IVb) | Mouse (Acetic acid-induced writhing) | Efficacy (Analgesic) | 55.1% protection from writhing. | thieme-connect.com |
| Oxadiazole Antibacterial (72c) | Mouse (MRSA infection models) | Efficacy (Antibacterial) | Showed efficacy in peritonitis and neutropenic thigh infection models. | nih.gov |
Future Perspectives and Unexplored Research Avenues for Benzamide Compounds
Development of Advanced Therapeutic Modalities Based on Benzamide (B126) Scaffolds
The inherent versatility of the benzamide scaffold allows for its incorporation into sophisticated therapeutic designs that go beyond traditional small-molecule inhibitors. The development of bioresorbable scaffolds (BRS) for applications like treating coronary artery disease represents a significant advancement. nih.gov These devices, which can be made from materials like poly-L-lactic acid (PLLA) or magnesium alloys, provide temporary mechanical support to a vessel and can elute anti-proliferative drugs, before being naturally resorbed by the body. nih.gov This approach mitigates long-term complications associated with permanent stents.
Future work is focused on enhancing these scaffolds with improved materials and designs, such as the Mirage Bioresorbable Micro-fiber Scaffold, which uses a PLLA-based, sirolimus-eluting helix coil design for greater flexibility and has a shorter bioresorption time. nih.gov Another area of intense research is the development of benzamide derivatives as highly potent and specific anticancer agents. For example, systematic studies on benzamide derivatives that target the colchicine (B1669291) binding site on tubulin have led to the identification of orally active compounds that inhibit tubulin polymerization and show significant antitumor efficacy in preclinical models, including those resistant to existing drugs like paclitaxel. nih.gov
Further exploration into benzamide-based Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders represents a promising therapeutic modality. These molecules are designed to selectively eliminate disease-causing proteins rather than just inhibiting them, offering potential for greater efficacy and reduced off-target effects.
Integration of Systems Biology and Omics Technologies for Comprehensive Biological Profiling
Modern drug discovery is increasingly reliant on a systems-level understanding of disease. nih.gov The integration of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is critical for the comprehensive biological profiling of benzamide compounds. nih.gov These approaches allow researchers to move beyond a single-target interaction and understand the broader impact of a compound on complex biological networks. nih.govnih.gov
By applying systems biology, researchers can:
Identify Novel Targets: Analyze large-scale data to uncover previously unknown proteins or pathways modulated by benzamide derivatives. nih.gov
Predict Drug Effects: Use computational models to simulate how a compound will affect cellular networks, helping to predict both efficacy and potential toxicity. nih.gov
Stratify Patients: Develop biomarker panels from omics data to identify patient populations most likely to respond to a specific benzamide-based therapy. nih.gov
For instance, transcriptomic datasets have been used to create classification models for predicting disease outcomes in complex diseases like pancreatic cancer, while quantitative proteomics can reveal sex-based differences in cellular recovery after injury, suggesting pathways for gender-specific therapeutic strategies. nih.gov The development of sophisticated analytical platforms that can integrate multiple layers of omics data (e.g., protein-protein interactions, miRNA-gene targets) will be instrumental in unlocking the full potential of benzamide drug candidates. nih.gov
Exploration of Novel Delivery Systems and Nanotechnology Approaches for Benzamide Agents
The therapeutic efficacy of a benzamide agent is often dictated by its ability to reach the target site in the body at an effective concentration. Nanotechnology offers powerful solutions to overcome challenges like poor solubility, instability, and biological barriers. nih.govresearchgate.net Nano-drug delivery systems, which operate at the nanoscale (typically 1-100 nm), can be engineered to improve the pharmacokinetic and pharmacodynamic properties of drugs. researchgate.netnih.gov
Key nanotechnology platforms relevant for benzamide agents include:
Polymeric Nanoparticles: These are biocompatible and biodegradable carriers that can encapsulate a drug, protect it from degradation, and provide controlled, sustained release. mdpi.com
Lipid-Based Nanocarriers (e.g., Liposomes, Solid Lipid Nanoparticles): These systems are particularly useful for improving the solubility and bioavailability of hydrophobic benzamide compounds.
Smart Drug Delivery Systems: These are advanced nanocarriers that respond to specific physiological stimuli (e.g., pH, temperature, enzymes) to release their drug payload precisely at the site of disease, enhancing efficacy while minimizing systemic exposure. mdpi.com
These nano-delivery systems can be further enhanced with targeting ligands (e.g., antibodies, peptides) that guide the nanocarrier to specific cells or tissues, a strategy known as active targeting. nih.gov The combination of nanotechnology with benzamide compounds holds immense promise for improving treatment outcomes in areas like oncology and central nervous system disorders, where crossing biological barriers like the blood-brain barrier is a major hurdle. nih.gov
Identification of Undiscovered Biological Targets and Pathways
While benzamides are known to interact with a range of targets, including dopamine (B1211576) receptors and histone deacetylases, a vast landscape of potential biological interactions remains unexplored. science.gov The search for new targets is a critical frontier for expanding the therapeutic applications of this compound class.
Strategies for identifying novel targets include:
Phenotypic Screening: Testing libraries of diverse benzamide derivatives in cell-based or organism-based models to identify compounds that produce a desired physiological effect, without a priori knowledge of the target.
Chemical Proteomics: Using affinity-based probes derived from benzamide scaffolds to "pull down" interacting proteins from cell lysates, allowing for the identification of direct binding partners.
Pharmacophore Modeling and Virtual Screening: Employing computational models based on the structures of known active benzamides to search databases for new proteins that may bind to this scaffold. nih.gov
Recent research has identified benzamide analogs as novel negative allosteric modulators of human neuronal nicotinic receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. nih.gov This discovery opens up new therapeutic possibilities for conditions like addiction, depression, and cognitive disorders. Further research into the vast chemical space of benzamides will undoubtedly uncover new interactions with G-protein coupled receptors (GPCRs), kinases, ion channels, and enzymes, paving the way for first-in-class medicines.
Methodological Advancements in Benzamide Synthesis and Characterization
Innovation in synthetic chemistry is fundamental to exploring the full potential of the benzamide scaffold. The development of more efficient, sustainable, and versatile synthetic methods allows for the rapid creation of diverse chemical libraries for biological screening. researchgate.net
Recent advancements in benzamide synthesis include:
Catalytic Amidation: The use of novel catalysts, such as those based on rhodium(III) or nano-Fe2O3, enables direct C-H activation and annulation reactions under milder conditions, providing access to complex polycyclic benzamide structures. rsc.org
Flow Chemistry: Chemo-enzymatic flow methods are being developed for the efficient and sustainable synthesis of benzamides, reducing waste and improving scalability compared to traditional batch processes. researchgate.net
Novel Reagents: The use of inexpensive and readily available reagents like cyanoguanidine in superacid-catalyzed reactions provides a direct route for the Friedel-Crafts carboxamidation of arenes, avoiding more toxic or inaccessible reagents. nih.gov
Multi-Component Reactions: Palladium-catalyzed three-component reactions have been developed to efficiently construct complex, fluorinated heterocyclic structures incorporating an amide moiety from simple precursors in a single step. acs.orgacs.org
These methodological improvements, coupled with advanced characterization techniques (e.g., NMR, HRMS, X-ray crystallography), are crucial for confirming the structure of novel compounds and understanding their three-dimensional properties, which is essential for structure-activity relationship (SAR) studies. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
